molecular formula C20H20N2O4 B214629 2-{3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

2-{3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

Número de catálogo B214629
Peso molecular: 352.4 g/mol
Clave InChI: KXCMVJPNGMCIEO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-{3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as EIDD-2801 and has been identified as a potential antiviral drug candidate, particularly for the treatment of influenza and coronavirus infections.

Mecanismo De Acción

The mechanism of action of EIDD-2801 involves the inhibition of viral RNA synthesis by targeting the RNA-dependent RNA polymerase (RdRp) enzyme. This enzyme is essential for viral replication and is highly conserved across different viral families. EIDD-2801 acts as a nucleoside analog and is incorporated into the viral RNA, leading to premature termination of RNA synthesis and inhibition of viral replication.
Biochemical and Physiological Effects:
EIDD-2801 has been shown to have minimal toxicity in vitro and in vivo, indicating that it has a favorable safety profile. In addition, it has been reported to have a long half-life in vivo, which may allow for less frequent dosing. EIDD-2801 has also been shown to have a broad-spectrum antiviral activity, indicating that it may be effective against a wide range of viral infections.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of EIDD-2801 for lab experiments is its broad-spectrum antiviral activity, which makes it a useful tool for studying viral infections. In addition, its favorable safety profile and long half-life make it a good candidate for in vivo studies. However, one limitation of EIDD-2801 is that it is a nucleoside analog, which may limit its use in certain experimental settings.

Direcciones Futuras

There are several potential future directions for the study of EIDD-2801. One area of interest is the development of combination therapies that include EIDD-2801 with other antiviral drugs, which may increase its efficacy against certain viral infections. Another potential direction is the investigation of EIDD-2801 for the treatment of other viral infections, such as HIV and Ebola virus. Finally, the development of analogs of EIDD-2801 with improved potency and pharmacokinetic properties may lead to the development of more effective antiviral drugs.

Métodos De Síntesis

The synthesis method for EIDD-2801 involves the reaction of 2-oxo-2,3-dihydro-1H-indole-3-acetic acid with 4-ethylbenzaldehyde and subsequent reduction with sodium borohydride to yield the final product. This method has been optimized for large-scale production and has been reported in several scientific publications.

Aplicaciones Científicas De Investigación

EIDD-2801 has been extensively studied for its potential applications in scientific research, particularly in the field of antiviral drug development. It has been shown to be effective against a wide range of viruses, including influenza, coronavirus, and respiratory syncytial virus. In addition, EIDD-2801 has also been investigated for its potential use in the treatment of other viral infections, such as Zika virus and hepatitis C virus.

Propiedades

Nombre del producto

2-{3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

Fórmula molecular

C20H20N2O4

Peso molecular

352.4 g/mol

Nombre IUPAC

2-[3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxoindol-1-yl]acetamide

InChI

InChI=1S/C20H20N2O4/c1-2-13-7-9-14(10-8-13)17(23)11-20(26)15-5-3-4-6-16(15)22(19(20)25)12-18(21)24/h3-10,26H,2,11-12H2,1H3,(H2,21,24)

Clave InChI

KXCMVJPNGMCIEO-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC(=O)N)O

SMILES canónico

CCC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC(=O)N)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.